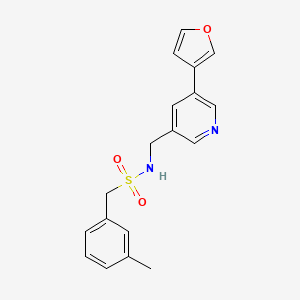

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-14-3-2-4-15(7-14)13-24(21,22)20-10-16-8-18(11-19-9-16)17-5-6-23-12-17/h2-9,11-12,20H,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFLUNKDADRSQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.41 g/mol. The compound features a furan ring, a pyridine moiety, and a methanesulfonamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(furan-3-yl)pyridin-3-aldehyde with m-tolylmethanesulfonamide under specific conditions to yield the desired product. The synthetic route can be optimized for yield and purity using various organic synthesis techniques.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on structurally related compounds reported that N-pyridin-3-yl-benzenesulfonamide showed notable activity against various bacterial strains, suggesting that similar compounds may exhibit comparable effects .

Anticancer Properties

Research has indicated that compounds containing pyridine and furan rings possess anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the methanesulfonamide group is believed to enhance these effects by improving solubility and bioavailability.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Studies on related sulfonamides have indicated potential inhibitory effects on carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions such as glaucoma and epilepsy.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Disc diffusion method |

| Study 2 | Inhibition of tumor growth in xenograft models | In vivo assays |

| Study 3 | Enzyme inhibition with IC50 values reported | Enzymatic assays |

The biological activity of this compound may involve multiple mechanisms:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.

- Enzyme Inhibition : Competitive inhibition at active sites of target enzymes.

Q & A

Q. What are the established synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonamide Formation: React 1-(m-tolyl)methanesulfonyl chloride with a pyridine-furan intermediate (e.g., 5-(furan-3-yl)pyridin-3-ylmethylamine) in the presence of a base like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane or tetrahydrofuran are used to stabilize intermediates .

Purification: Column chromatography or recrystallization is employed to isolate the final product. Yield optimization requires strict control of temperature (0–25°C) and stoichiometric ratios to prevent side reactions .

Key Analytical Validation: NMR (¹H/¹³C) and HPLC confirm structural integrity and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., furan aromatic protons at δ 6.2–7.5 ppm, pyridine methylene at δ 4.3–4.7 ppm). ¹³C NMR resolves carbonyl (C=O) and sulfonamide (S=O) groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₁₉N₂O₃S: 367.11) .

Advanced Research Questions

Q. How can structural modifications to the furan or m-tolyl groups alter bioactivity, and what computational tools support this analysis?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Replacing the furan-3-yl group with thiophene (as in ) increases hydrophobicity, potentially enhancing membrane permeability .

- Substituting m-tolyl with electron-withdrawing groups (e.g., -CF₃) may improve binding to enzymes like cyclooxygenase-2 (COX-2) .

- Computational Tools:

- Molecular Docking (AutoDock Vina): Predicts binding affinities to targets (e.g., kinases or GPCRs) by simulating ligand-receptor interactions .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish cell-specific effects. For example, IC₅₀ variations in kinase inhibition may stem from differential expression of off-target proteins .

- Off-Target Screening: Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

- Metabolic Stability Tests: Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Animal Models: Administer the compound to rodents (e.g., Sprague-Dawley rats) via oral gavage or IV infusion. Monitor plasma levels using LC-MS/MS to determine bioavailability and half-life .

- Toxicity Endpoints:

- Acute Toxicity: Measure ALT/AST levels for hepatotoxicity.

- Chronic Exposure: Histopathological analysis of kidney and liver tissues after 28-day dosing .

- Blood-Brain Barrier Penetration: Use in situ perfusion models to quantify brain-to-plasma ratios .

Key Challenges and Future Directions

- Contradictory Data: Address batch-to-batch variability by standardizing synthetic protocols (e.g., USP guidelines in ) .

- Mechanistic Ambiguity: Combine cryo-EM and surface plasmon resonance to map binding kinetics to atomic-level resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.